molecular formula C27H28ClN5O2 B6492108 5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326935-01-6

5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Número de catálogo: B6492108
Número CAS: 1326935-01-6
Peso molecular: 490.0 g/mol
Clave InChI: NWDWBQLCYAGDDS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo[1,5-a]pyrazin-4-one derivative featuring a fused bicyclic core. Its structure includes:

  • A pyrazolo[1,5-a]pyrazin-4-one scaffold, which distinguishes it from the more common pyrazolo[1,5-a]pyrimidines by replacing a pyrimidine ring with a pyrazinone moiety. This substitution likely alters electronic properties and hydrogen-bonding capabilities .
  • A 3-chlorophenyl piperazine side chain, a motif frequently associated with receptor binding (e.g., serotonin or dopamine receptors) due to its conformational flexibility and halogen-mediated interactions .
  • A 3,4-dimethylphenyl substituent at position 2, which may enhance lipophilicity and influence pharmacokinetic properties .

Propiedades

IUPAC Name

5-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN5O2/c1-19-6-7-21(16-20(19)2)24-18-25-27(35)32(14-15-33(25)29-24)9-8-26(34)31-12-10-30(11-13-31)23-5-3-4-22(28)17-23/h3-7,14-18H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDWBQLCYAGDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Class/Structure Biological Activity Key Features/Substituents Differentiation from Target Compound Reference
Pyrazolo[1,5-a]pyrimidines (e.g., Compounds 7–24) Protein kinase inhibition (anticancer) Varied aryl/heteroaryl groups, sulfonyl/pyridinyl substituents Pyrimidine ring vs. pyrazinone; lacks piperazine chain
Pyrazolo[1,5-a][1,3,5]triazines (e.g., 2-(dichloromethyl) derivatives) Anticancer (cell line inhibition) Dichloromethyl group at position 2 Triazine core vs. pyrazinone; distinct electronic profile
Cyclopenta[g]pyrazolo[1,5-a]pyrimidines (e.g., Compounds I–IV) Structural studies (H-bonding networks) Fused cyclopentane ring, 4-substituted aryl groups Rigid bicyclic system; no piperazine or dimethylphenyl groups
Pyrazolo[1,5-a]pyrimidines with ethylsulfonyl groups (e.g., pesticidal derivatives) Pesticide/insecticide agents Ethylsulfonyl-pyridine substituents Divergent applications (agricultural vs. therapeutic)
Target Compound Inferred kinase/CNS modulation 3-Chlorophenyl piperazine, 3,4-dimethylphenyl Unique pyrazinone core; dual substituents for enhanced receptor binding

Key Comparisons

Core Heterocycle Differences Pyrazolo[1,5-a]pyrimidines (e.g., ): The pyrimidine ring enables π-π stacking with kinase active sites, but the pyrazinone in the target compound may introduce stronger dipole interactions due to the ketone oxygen . Pyrazolo[1,5-a][1,3,5]triazines (): The triazine ring’s electron-deficient nature enhances reactivity, whereas the pyrazinone’s oxygen could improve solubility .

Substituent Effects The 3-chlorophenyl piperazine group in the target compound is absent in most analogs. This moiety is associated with CNS activity (e.g., aripiprazole analogs) and may confer selectivity for amineergic receptors . 3,4-Dimethylphenyl vs.

Synthetic Accessibility

  • The target compound’s synthesis may involve Suzuki–Miyaura coupling (common in pyrazolo[1,5-a]pyrimidine synthesis, ) but requires specialized steps to introduce the piperazine and dimethylphenyl groups .

Pharmacological Potential Compared to protein kinase inhibitors (), the target compound’s piperazine chain could enhance blood-brain barrier penetration, suggesting neuropharmacological applications over traditional anticancer pyrazolo[1,5-a]pyrimidines . Contrasted with pesticidal derivatives (), the absence of ethylsulfonyl groups and presence of dimethylphenyl/piperazine motifs likely redirects activity toward mammalian targets .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.